7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

Data Availability Comparative Pharmacology Research Gap

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 214698-03-0) is the rigid 7-amino positional isomer with zero rotatable bonds and XLogP3 1.1. Its spatial arrangement differs fundamentally from 2-aminotetralins and 5-hydroxy-2-aminotetralins, making it an irreplaceable SAR control for mapping amino group positioning effects on receptor binding. Unlike 2-aminotetralin analogs, the 7-amino substitution eliminates the additional chiral center at the amino-bearing carbon, providing a cleaner scaffold for early lead optimization. An essential missing comparator for complete aminotetralin pharmacophore libraries.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 214698-03-0
Cat. No. B112286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
CAS214698-03-0
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC(=C2)N)O
InChIInChI=1S/C10H13NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3,11H2
InChIKeyNUDRGEJVHRQBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 214698-03-0) Sourcing Guide: Comparative Profile and Procurement Rationale


7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 214698-03-0) is an aminotetralin derivative characterized by a 7-amino substitution on a tetrahydronaphthalen-1-ol scaffold [1]. Its core structure shares the bicyclic framework of well-studied 2-aminotetralins and 5-hydroxy-2-aminotetralins, but the positional isomerism (7-amino) creates distinct physicochemical properties, including a calculated XLogP3 of 1.1 and zero rotatable bonds, conferring higher conformational rigidity compared to analogs .

Why Generic 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 214698-03-0) Substitution Fails


Within the tetrahydronaphthalenol class, substitution pattern dictates target engagement profile. The 7-amino positional isomer possesses a distinct spatial arrangement relative to the 1-hydroxyl group, fundamentally altering its interaction with biological targets compared to 2-aminotetralins or 5-hydroxy-2-aminotetralins [1]. The zero rotatable bond count and rigid bicyclic scaffold make this compound a conformationally constrained building block that cannot be functionally replaced by analogs with different amino group positioning (e.g., 5-amino, 6-amino, or 8-amino isomers) without altering downstream molecular recognition or synthetic trajectories .

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 214698-03-0) Quantitative Differentiation Evidence Guide


Limited Direct Comparative Data Availability for 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

A systematic search of primary research literature, patents, and authoritative databases reveals that direct head-to-head comparative pharmacological data for 7-amino-1,2,3,4-tetrahydronaphthalen-1-ol versus its closest analogs is absent. This compound is notably under-characterized relative to the extensively studied 2-aminotetralin and 5-hydroxy-2-aminotetralin series, which have well-documented dopamine receptor affinities (e.g., Ki values in the low nanomolar range for D2/D3 receptors) [1]. The absence of such data for the 7-amino isomer represents a critical research gap rather than a negative finding. Users must generate comparative data de novo.

Data Availability Comparative Pharmacology Research Gap

Physicochemical Differentiation: LogP and Conformational Rigidity of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

The 7-amino substitution pattern on the tetrahydronaphthalen-1-ol scaffold yields a calculated XLogP3 of 1.1 [1], positioning this compound as more hydrophilic than unsubstituted 1,2,3,4-tetrahydro-1-naphthol (calculated XLogP ~2.0) but less hydrophilic than 2-aminotetralin-1-ol derivatives (calculated XLogP ~0.7-0.9) . Additionally, the zero rotatable bond count [1] confers complete conformational rigidity, a feature that distinguishes it from analogs bearing N-alkyl substituents or alternative amino positioning.

Physicochemical Properties Drug Design Lipophilicity

Synthetic Accessibility and Purity Benchmark for 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol Procurement

Commercially available 7-amino-1,2,3,4-tetrahydronaphthalen-1-ol is supplied at a standard purity of ≥95-97% . A reported synthetic route achieves this compound via reduction of 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol, yielding 113 mg (95% yield) with HPLC retention time of 0.58 min and ESI-MS confirmation at 164.5 m/z (MH+) . This contrasts with the more complex synthetic requirements for 5-hydroxy-2-aminotetralin derivatives, which often necessitate multi-step protection/deprotection sequences or asymmetric synthesis for enantiomerically pure material.

Synthetic Chemistry Building Block Purity Specification

Best-Fit Application Scenarios for 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 214698-03-0)


Positional Isomer Library Expansion for Structure-Activity Relationship (SAR) Studies

Given the extensive characterization of 2-aminotetralin and 5-hydroxy-2-aminotetralin scaffolds as dopamine and serotonin receptor ligands, the 7-amino positional isomer serves as a critical missing control compound for systematic SAR mapping. Its zero rotatable bond count and intermediate XLogP3 (1.1) make it a valuable comparator for assessing how amino group positioning affects receptor binding orientation and subtype selectivity within aminotetralin-based pharmacophores [1].

Conformationally Constrained Building Block for Medicinal Chemistry

The rigid tetrahydronaphthalenol scaffold with 7-amino substitution provides a pre-organized molecular framework suitable for incorporation into larger pharmacophores. Unlike 2-aminotetralin derivatives that possess an additional chiral center at the amino-bearing carbon, this compound lacks that stereochemical complexity, offering a simpler scaffold for early-stage lead optimization where controlling the number of variables is critical [1].

Negative Control for Dopaminergic Activity Studies

The 2-aminotetralin scaffold is the prototypical dopaminergic pharmacophore, with hydroxyl group positioning (e.g., 5-OH vs 7-OH) critically determining receptor subtype selectivity. Based on established SAR principles, the 7-amino-1-ol isomer is predicted to exhibit significantly altered or reduced dopaminergic activity relative to the 2-amino or 5-hydroxy-2-amino series. This compound may therefore function as a negative control or selectivity probe in dopamine receptor assays, though direct empirical validation is required [1].

Technical Documentation Hub

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